Ethyl (S)-3-Piperidinecarboxylate D-Tartrate

Beschreibung

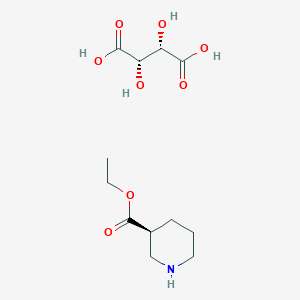

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate (CAS: 163343-71-3 or 83602-38-4) is a chiral piperidine derivative synthesized as a tartrate salt. Its molecular formula is C₈H₁₅NO₂·C₄H₆O₆ (molecular weight: 307.30 g/mol), combining the ethyl ester of (S)-3-piperidinecarboxylic acid with D-tartaric acid. It is primarily used in pharmaceutical and chemical research as a chiral building block.

Eigenschaften

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;ethyl (3S)-piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPGQKZOPPDLNH-ZZQRGORHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCCNC1.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83602-38-4 | |

| Record name | Ethyl (S)-Nipecotate D-Tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Asymmetric Reduction of Prochiral Ketones

Bakers’ yeast-mediated reduction of 1-tert-butyl-4-methyl 3-oxo-piperidine-1,4-dicarboxylate yields (3R,4R)-1-tert-butyl-4-methyl 3-hydroxy-piperidine-dicarboxylate with 81% yield, >99% diastereomeric excess (d.e.), and 87% e.e.. The hydroxy intermediate is subsequently esterified to form the (S)-configured piperidinecarboxylate.

Chiral Auxiliary-Mediated Cyclization

Cyclization of enantiomerically pure amino alcohols with ethyl chloroformate generates the piperidine ring. For example, (S)-2-piperidinemethanol reacts with ethyl chloroformate in anhydrous THF at −20°C, achieving 74% yield and >93% e.e.. The stereochemical outcome is confirmed by converting the product to bis-tosylate derivatives for X-ray analysis.

Diastereomeric Salt Formation with D-Tartaric Acid

The free base (S)-3-piperidinecarboxylic acid ethyl ester is converted to its D-tartrate salt to enhance crystallinity and enantiopurity.

Solvent Optimization for Salt Crystallization

A mixture of (S)-3-piperidinecarboxylic acid ethyl ester and D-tartaric acid is dissolved in a 2:1 v/v aprotic polar solvent (e.g., DMF) and alcohol (e.g., ethanol) at 50°C. Slow cooling to 4°C precipitates the diastereomeric salt, which is filtered and washed with cold ethanol. This method achieves >98% purity (by HPLC) and 99% e.e..

Table 1: Solvent Systems for Salt Formation

| Solvent Combination | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF/Ethanol | 50 → 4 | 85 | 98.5 |

| Acetonitrile/Methanol | 60 → 10 | 78 | 97.2 |

| THF/Isopropanol | 45 → −10 | 82 | 96.8 |

Mechanistic Basis for Enantiopurity Enhancement

The (S)-enantiomer preferentially forms a stable crystalline lattice with D-tartaric acid due to complementary hydrogen bonding between the piperidine nitrogen and tartrate hydroxyl groups. In contrast, the (R)-enantiomer remains in solution, enabling facile separation.

Purification and Isolation Techniques

Post-crystallization, the salt is purified to remove residual solvents and by-products.

Recrystallization from Ethyl Acetate

The crude salt is dissolved in hot ethyl acetate (0.2 L per 10 g of product) and treated with activated charcoal (1% w/w) to adsorb colored impurities. Filtration through a Büchner funnel followed by slow evaporation yields needle-like crystals with 99.2% purity.

Final Desalting and Esterification

The D-tartrate salt is suspended in deionized water (50 mL/g) and basified to pH 10–12 using 2M NaOH. Extraction with dichloromethane (3 × 30 mL) followed by anhydrous sodium sulfate drying yields the free base, which is esterified with ethanol under acidic conditions (H₂SO₄, 70°C, 6 h) to obtain the final product.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows a single peak at 8.2 min, correlating to >99% chemical purity.

Industrial-Scale Production Considerations

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and amines are used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Industry: Utilized in the production of chiral catalysts and as an intermediate in the manufacture of fine chemicals.

Wirkmechanismus

The mechanism of action of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of receptor signaling, and modulation of metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Appearance : White to off-white crystalline powder.

- Storage : Stable under recommended conditions (room temperature, inert gas, dry).

- Hazards : Classified for acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and eye irritation (Category 2A, H319).

Comparison with Structurally Similar Compounds

Enantiomeric Pair: Ethyl (R)-3-Piperidinecarboxylate L-Tartrate

The R-enantiomer, Ethyl (R)-3-Piperidinecarboxylate L-Tartrate (CAS: 167392-57-6), shares the same molecular formula but differs in stereochemistry.

Research Insights :

- Enantiomers exhibit divergent biological activities. For example, (S)-enantiomers of piperidinecarboxylates are often preferred in neuroprotective agent synthesis due to higher receptor affinity.

- The tartrate counterion influences solubility and crystallization behavior. D-Tartrate salts may enhance thermal stability compared to L-tartrate.

Non-Salt Analog: Ethyl 3-Piperidinecarboxylate (Ethyl Nipecotate)

Ethyl 3-Piperidinecarboxylate (CAS: 37675-18-6) lacks the tartrate counterion and exists as a free base.

Research Insights :

Diastereomeric Polyurethanes with Tartrate Esters

Relevance to this compound :

Data Tables

Table 1: Comparative Physicochemical Properties

Research Findings and Implications

Stereochemical Impact : The (S)-configuration in this compound is critical for bioactivity, as seen in neuroprotective agents where enantiomers show differing receptor binding.

Tartrate Role : D-Tartrate enhances hydrogen bonding and thermal stability, as observed in diastereomeric PUs. This property may translate to improved formulation stability in pharmaceuticals.

Safety Considerations : Both enantiomers share similar hazards, necessitating stringent handling protocols.

Biologische Aktivität

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate is a chiral compound with significant biological activity and potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting neurological disorders. This article delves into its biological properties, mechanisms of action, synthesis methods, and relevant case studies.

Overview of this compound

This compound is an ester derivative formed from (S)-3-piperidinecarboxylic acid and tartaric acid. Its unique chiral configuration makes it a valuable compound in asymmetric synthesis and as a building block for various pharmacologically active molecules.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate enzymatic activity and receptor signaling pathways due to its chiral nature, which allows selective binding. Key mechanisms include:

- Enzyme Inhibition : The compound has been reported to inhibit certain enzymes, potentially impacting metabolic pathways.

- Receptor Modulation : It can alter receptor activity, influencing neurotransmitter systems such as GABA, which is crucial for maintaining central nervous system function.

Biological Activities

-

Neuropharmacological Effects :

- Studies suggest that derivatives of piperidine compounds exhibit significant activity on the GABA neurotransmitter system. For instance, 4-Hydroxypiperidine-3-carboxylic acid has been identified as a potent substrate-competitive inhibitor of neuronal GABA uptake .

- This indicates that this compound could have therapeutic implications for treating psychiatric and neurological disorders.

-

Antimicrobial Properties :

- Some studies have explored the antimicrobial effects of similar piperidine derivatives, suggesting potential applications in developing new antibiotics or antimicrobial agents.

-

Chiral Building Block :

- The compound serves as a chiral building block in organic synthesis, facilitating the creation of complex molecules with biological activity.

Synthesis Methods

The synthesis of this compound typically involves the esterification of (S)-3-piperidinecarboxylic acid with ethanol under acidic conditions. The following methods are commonly employed:

-

Esterification Reaction :

- Purification Techniques : Post-synthesis purification can be achieved through recrystallization or distillation to ensure high purity suitable for research applications.

Case Study 1: Neurotransmitter Interaction

A study investigated the effects of piperidine derivatives on GABA uptake inhibition. The findings indicated that certain structural modifications could enhance inhibitory effects on GABA transporters, providing insights into designing more effective therapeutic agents targeting anxiety and epilepsy .

Case Study 2: Antimicrobial Activity

Research examining the antimicrobial properties of piperidine derivatives revealed that these compounds exhibit varying degrees of activity against common bacterial strains. This highlights the potential for this compound in developing new antimicrobial therapies .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Neuropharmacological effects, potential antimicrobial properties | Enzyme inhibition, receptor modulation |

| 4-Hydroxypiperidine-3-carboxylic acid | GABA uptake inhibition | Substrate-competitive inhibition |

| Diethyl D-Tartrate | Chiral synthesis agent | Asymmetric synthesis |

Q & A

Q. How can researchers address the lack of physicochemical data (e.g., solubility, melting point) for Ethyl (S)-3-Piperidinecarboxylate D-Tartrate in experimental design?

Answer: When physicochemical data are unavailable, systematic characterization methods are essential:

- Solubility : Use phase-solubility studies in solvents of varying polarity (e.g., water, ethanol, DMSO) with gravimetric or HPLC analysis to quantify saturation points .

- Melting Point : Perform differential scanning calorimetry (DSC) or capillary tube experiments, noting decomposition temperatures if observed .

- Chirality Validation : Measure specific optical rotation (e.g., +9.5° to +11.0° at 20°C in water) to confirm stereochemical integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. For aerosol-prone tasks, wear a NIOSH-approved P95 respirator .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks (H335) .

- Spill Management : Avoid dust generation; collect spills with inert absorbents and dispose via licensed waste services .

- First Aid : For eye exposure, rinse with water for 15+ minutes; for skin contact, wash with soap and water .

Advanced Research Questions

Q. How does the D-tartrate counterion influence the compound’s pharmacokinetic or physicochemical behavior compared to other salts?

Answer:

- Counterion Effects : The D-tartrate ion may enhance aqueous solubility via hydrogen bonding, as seen in tartrate salts of other APIs . Compare dissolution rates with hydrochloride or sulfate salts using biorelevant media.

- Chirality Interactions : The D-tartrate’s stereochemistry could affect receptor binding or crystallization patterns. Use chiral HPLC or X-ray crystallography to assess salt-cocrystal formation .

Q. What methodologies can resolve contradictions in reported molecular formulas (e.g., C₈H₁₅NO₂ vs. C₃₁H₃₉FN₄O₇)?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]⁺) to distinguish between proposed formulas .

- Elemental Analysis : Quantify %C, %H, %N to validate stoichiometry. For example, C₈H₁₅NO₂·C₄H₆O₆ (MW 307.30) aligns with the tartrate salt .

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with synthetic intermediates to rule out fluorinated derivatives (e.g., C₃₁H₃₉FN₄O₇ likely refers to a different compound) .

Q. How can computational modeling predict the reactivity of this compound in synthetic or catalytic applications?

Answer:

- Density Functional Theory (DFT) : Model the piperidine ring’s nucleophilicity and ester group’s electrophilicity to predict reaction pathways (e.g., hydrolysis or amidation) .

- Molecular Dynamics (MD) : Simulate interactions with enzymes or solvents to guide biocatalytic applications (e.g., esterase-mediated hydrolysis) .

- QSPR Models : Correlate logP (partition coefficient) with solubility or membrane permeability using fragment-based descriptors .

Q. What experimental strategies can elucidate the compound’s role in diastereomeric polymer systems, as suggested by tartrate-based polyurethane studies?

Answer:

- Thermoresponsive Behavior : Replicate turbidimetry assays (4 g/L in water) to measure phase transition temperatures. Compare with L-tartrate analogs, noting differences in transmittance vs. temperature profiles .

- Dynamic Light Scattering (DLS) : Monitor hydrodynamic diameter (Dₕ) changes during heating to assess aggregation kinetics .

- FT-IR Analysis : Quantify hydrogen-bonding interactions (e.g., C=O stretching at ~1700 cm⁻¹) to explain stability differences between D- and L-tartrate systems .

Q. How do regulatory constraints (e.g., TSCA exemption) impact international collaboration involving this compound?

Answer:

- Documentation : Maintain records of R&D use per 40 CFR 720.36 to comply with U.S. TSCA requirements .

- Export Compliance : Verify if the compound is listed under the EU REACH regulation or China’s IECSC. Submit import certificates for non-TSCA inventory substances .

- Ethical Approvals : For biological studies, include Material Transfer Agreements (MTAs) specifying non-therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.